N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H14ClN5O and its molecular weight is 315.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
N-(4-chlorophenethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is involved in the synthesis of various heterocyclic compounds, which are crucial for developing new chemical entities with potential biological activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics has been explored through microwave irradiative cyclocondensation, demonstrating significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, research into pyrazole derivatives linked with pyrimidine has revealed compounds with promising antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Antimicrobial and Anticancer Agents
Compounds derived from this chemical structure have shown potent antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, displaying higher anticancer activity than reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016).
Antioxidant Activity
Research into the antioxidant activity of related compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, has shown significant radical scavenging properties, highlighting the potential of these compounds in developing new antioxidant agents (Kotaiah et al., 2012).
Crystal Structure and Chemical Synthesis
The crystal structure and synthesis process of compounds within this chemical class, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have been detailed, providing insights into their molecular configuration and potential applications in material science and drug development (Repich et al., 2017).
Insecticidal Activity
Innovations in designing new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions have led to the discovery of compounds with remarkable insecticidal activity, offering new avenues for pest control strategies (Ismail et al., 2021).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showcasing adenosine receptor affinity, indicate the therapeutic potential of such compounds in developing new treatments for conditions influenced by adenosine receptor activity, including various neurological disorders (Harden et al., 1991).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-10-20-15(22-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZPSZHBDEKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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